molecular formula C13H7ClFIO B3023691 4-Chloro-3-fluoro-3'-iodobenzophenone CAS No. 951890-68-9

4-Chloro-3-fluoro-3'-iodobenzophenone

Cat. No.: B3023691
CAS No.: 951890-68-9
M. Wt: 360.55 g/mol
InChI Key: AZOWXRGPHMLUHB-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-iodobenzophenone is a chemical compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol It is characterized by the presence of chloro, fluoro, and iodo substituents on the benzophenone structure, making it a polyhalogenated aromatic ketone

Preparation Methods

The synthesis of 4-Chloro-3-fluoro-3’-iodobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the halogenation of benzophenone derivatives. The reaction conditions often require the use of halogenating agents such as iodine, chlorine, and fluorine sources under controlled temperatures and solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-3-fluoro-3’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-fluoro-3’-iodobenzophenone include other polyhalogenated benzophenones, such as:

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOWXRGPHMLUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224758
Record name Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-68-9
Record name Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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